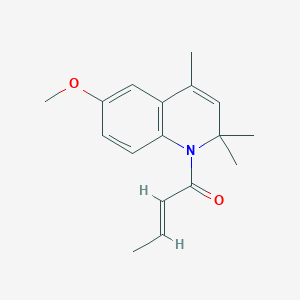

![molecular formula C16H27ClN4 B5567472 (1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Coordination Polymers and Photocatalytic Behavior

The study by Cui et al. (2017) explored the assembly of Co(ii) coordination polymers using rigid and semi-rigid bis(imidazole) ligands. These coordination polymers demonstrated significant photocatalytic efficiency in degrading methylene blue under UV light, showcasing potential applications in environmental remediation and semiconductive materials. This research highlights the structural variability and electrochemical properties of coordination polymers assembled using imidazole derivatives (Cui, Hou, Van Hecke, & Cui, 2017).

N-Heterocyclic Carbene Complexes

Gaillard et al. (2009) synthesized silver(I) and gold(I) complexes containing 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, exploring the steric hindrance and electronic properties of N-heterocyclic carbene ligands. The study provides insights into the design and synthesis of metal complexes with imidazole derivatives, potentially useful in catalysis and material science (Gaillard, Bantreil, Slawin, & Nolan, 2009).

Olefin Epoxidation Catalysis

Sankaralingam and Palaniandavar (2014) investigated manganese(iii) complexes of bisphenolate ligands, including imidazole derivatives, as catalysts for olefin epoxidation. The study elucidates the effect of Lewis basicity of ligands on reactivity, contributing to the development of efficient catalytic systems for organic synthesis (Sankaralingam & Palaniandavar, 2014).

Triazole-Thiol and Thiadiazole Derivatives Synthesis

Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class, incorporating imidazole units. These compounds were evaluated for antimicrobial activities and antioxidant properties, indicating potential applications in pharmaceuticals and chemical biology (Düğdü, Ünver, Ünlüer, & Sancak, 2014).

Solubility and Ionic Liquids Studies

Moura et al. (2013) studied the solubility of ethane and ethylene in imidazolium-based ionic liquids, including those with unsaturated side chains. The research contributes to understanding solvation mechanisms and designing ionic liquids for gas separation and storage applications (Moura, Mishra, Bernales, Fuentealba, Pádua, Santini, & Costa Gomes, 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For example, (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol is known to cause serious eye irritation, respiratory irritation, and skin irritation .

Propriétés

IUPAC Name |

(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27ClN4/c1-3-4-5-15-18-14(16(17)19-15)11-21-9-12-6-7-13(21)10-20(2)8-12/h12-13H,3-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTBQTQGCOLJBW-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)CN2CC3CCC2CN(C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1)CN2C[C@H]3CC[C@@H]2CN(C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

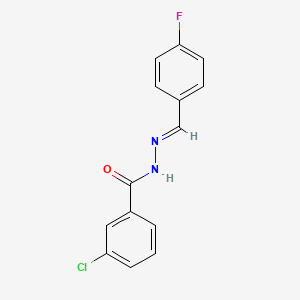

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)